Pyridine, 2-chloro-3-methoxy-, 1-oxide
Overview
Description
Pyridine, 2-chloro-3-methoxy-, 1-oxide is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with a chlorine atom at the second position and a methoxy group at the third position
Preparation Methods
The synthesis of Pyridine, 2-chloro-3-methoxy-, 1-oxide can be achieved through several methods. One common method involves the oxidation of 2-chloro-3-methoxypyridine using hydrogen peroxide or other oxidizing agents to form the N-oxide. Another approach involves the chlorination of 2-methoxypyridine followed by oxidation to introduce the N-oxide functionality. Industrial production methods typically involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents under controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Pyridine, 2-chloro-3-methoxy-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of substituted pyridine derivatives .
Scientific Research Applications
Pyridine, 2-chloro-3-methoxy-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-3-methoxy-, 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functionality can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The chlorine and methoxy substituents can also affect the compound’s binding affinity and specificity for certain targets. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Pyridine, 2-chloro-3-methoxy-, 1-oxide can be compared with other similar compounds, such as:
2-Chloropyridine: Lacks the methoxy and N-oxide functionalities, resulting in different chemical properties and reactivity.
3-Methoxypyridine: Lacks the chlorine and N-oxide functionalities, leading to different applications and biological activities.
Pyridine N-oxide:
Properties
IUPAC Name |
2-chloro-3-methoxy-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQVZTPUSLTVOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C([N+](=CC=C1)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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